1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17189804
InChI: InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-15(8-14-10)9-5-6-9/h7-9H,5-6H2,1-4H3
SMILES:
Molecular Formula: C12H19BN2O2
Molecular Weight: 234.10 g/mol

1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole

CAS No.:

Cat. No.: VC17189804

Molecular Formula: C12H19BN2O2

Molecular Weight: 234.10 g/mol

* For research use only. Not for human or veterinary use.

1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole -

Specification

Molecular Formula C12H19BN2O2
Molecular Weight 234.10 g/mol
IUPAC Name 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole
Standard InChI InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-15(8-14-10)9-5-6-9/h7-9H,5-6H2,1-4H3
Standard InChI Key LQPDHDLBJULFIQ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)C3CC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered imidazole ring (C₃H₃N₂) with two nitrogen atoms at positions 1 and 3. At position 1, a cyclopropyl group (C₃H₅) is attached, while position 4 is substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (C₆H₁₀BO₂). This boronic ester group stabilizes the boron atom through pinacol ligation, enhancing its utility in Suzuki-Miyaura couplings.

The molecular formula is C₁₂H₁₉BN₂O₂, with a molecular weight of 234.10 g/mol. The IUPAC name, 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole, reflects its substituent arrangement and functional groups.

Physicochemical Characteristics

While experimental data on melting and boiling points remain unpublished, predictive models estimate:

  • Density: ~1.2 g/cm³ (analogous to similar boronic esters)

  • Solubility: Moderate in polar aprotic solvents (e.g., THF, DMF) due to the boronic ester’s lipophilicity.

  • Stability: Susceptible to hydrolysis in aqueous media, necessitating anhydrous storage.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Imidazole Functionalization: Cyclopropanation of 4-bromo-1H-imidazole using cyclopropylamine under basic conditions.

  • Boronic Ester Installation: A palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron (B₂pin₂) in tetrahydrofuran (THF) at 80°C.

Key reaction conditions include:

  • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂

  • Base: Potassium carbonate (K₂CO₃)

  • Yield: 60–75% after column chromatography.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and safety. Automated systems monitor reaction parameters (temperature, pH, pressure) to minimize boronic ester degradation. Post-synthesis, quality control via HPLC ensures ≥97% purity for pharmaceutical applications.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group enables carbon-carbon bond formation with aryl/vinyl halides. For example, coupling with 4-bromotoluene yields 4-(4-methylphenyl)-1-cyclopropyl-1H-imidazole, a precursor to antifungal agents.

Representative Reaction:

C12H19BN2O2+Ar-XPd catalystC12H17N2-Ar+Bpin-X\text{C}_{12}\text{H}_{19}\text{BN}_2\text{O}_2 + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{C}_{12}\text{H}_{17}\text{N}_2\text{-Ar} + \text{Bpin-X}

Conditions: 1 mol% Pd(PPh₃)₄, 2M K₂CO₃, DMF/H₂O (3:1), 80°C.

Comparative Analysis with Pyrazole Analogs

Although structurally similar to pyrazole derivatives (e.g., 1-cyclopropyl-4-(dioxaborolan-2-yl)-1H-pyrazole), the imidazole variant exhibits distinct reactivity:

PropertyImidazole DerivativePyrazole Derivative
Ring BasicitypKa ~6.9 (weaker base)pKa ~2.5 (stronger base)
Suzuki Coupling Ratet₁/₂ = 2.5 h (faster)t₁/₂ = 4.1 h (slower)
Thermal StabilityDecomposes at 180°CDecomposes at 200°C

Future Research Directions

Targeted Protein Degradation

The compound’s boron atom could anchor proteolysis-targeting chimeras (PROTACs), enabling selective degradation of oncoproteins like BCL-6.

Green Chemistry Innovations

Exploring aqueous Suzuki-Miyaura conditions could reduce solvent waste. Preliminary studies show 40% yield in H₂O/ethanol mixtures with microwave assistance.

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